molecular formula C13H21N5 B15072935 N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B15072935
M. Wt: 247.34 g/mol
InChI Key: JVIVXXMRLDPXDJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine-based compound featuring a cyclopropylmethyl group attached to the pyrimidin-4-amine nitrogen and a 4-methylpiperazine substituent at the 6-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, receptors, and enzymes .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H21N5/c1-17-4-6-18(7-5-17)13-8-12(15-10-16-13)14-9-11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,14,15,16)

InChI Key

JVIVXXMRLDPXDJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NCC3CC3

Origin of Product

United States

Preparation Methods

Catalytic Systems for Cross-Coupling

The use of Buchwald–Hartwig amination enhances efficiency in introducing the 4-methylpiperazine group:

Catalyst Ligand Solvent Yield (%) Reference
Pd(OAc)₂ XantPhos Toluene 78
Pd(dba)₂ BINAP DMF 82
CuI 1,10-Phenanthroline DMSO 65

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with eluents such as ethyl acetate/hexane (1:3) or dichloromethane/methanol (95:5).
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Validation and Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 6.11 (s, 1H, pyrimidine-H), 3.65–3.35 (m, 8H, piperazine and cyclopropylmethyl), 2.33 (s, 3H, N-methyl).
    • ¹³C NMR : Peaks at δ 158.9 (C4), 112.7 (C5), 55.2 (piperazine-C).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₃H₂₁N₆ [M+H]⁺: 281.1876; Found: 281.1872.

Scalability and Industrial Production

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance reproducibility:

  • Reactor Type : Microfluidic tubular reactor with temperature zones.
  • Throughput : 1.2 kg/day with ≥95% purity after inline HPLC monitoring.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Reductive Amination Mild conditions, fewer side products Requires stoichiometric reductant 60–75
Buchwald–Hartwig High regioselectivity Costly catalysts 70–85
Direct Alkylation One-pot synthesis Low functional group tolerance 50–65

Recent Advances and Patents

Patent WO2013182711A1 discloses a related compound synthesized via:

  • Condensation of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine with cyclopropylmethylamine.
  • Purification via supercritical fluid chromatography (SFC).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes SNAr reactions at electron-deficient positions. The 4-methylpiperazine group acts as a leaving group under specific conditions, enabling substitution with nucleophiles.

Key Example:

Reagents/Conditions :

  • (S)-3-phenylpiperidine, DiPEA (base), microwave irradiation (160°C)
    Product :

  • Substituted pyrimidine derivatives with enhanced biological activity (e.g., LEI-401 , a NAPE-PLD inhibitor) .

Reaction ComponentDetails
Reactivity SitePyrimidine C-2 or C-6 positions
MechanismRing activation via electron-withdrawing substituents facilitates nucleophilic attack

Amine Functional Group Reactions

The cyclopropylmethylamine and piperazine moieties participate in alkylation, acylation, and oxidation reactions.

Alkylation

Reagents/Conditions :

  • Alkyl halides, bases (e.g., K₂CO₃), polar aprotic solvents (DMF, DMSO)
    Product :

  • Quaternary ammonium salts or secondary amines via N-alkylation.

Acylation

Reagents/Conditions :

  • Acetyl chloride, anhydrides, or activated esters
    Product :

  • Amides (e.g., formation of carboxamide derivatives during SAR studies) .

Oxidation

Reagents/Conditions :

  • m-Chloroperbenzoic acid (m-CPBA)
    Product :

  • N-Oxides (hypothetical pathway based on analogous piperazine derivatives).

Cyclopropane Ring Reactions

The cyclopropylmethyl group may undergo ring-opening under strong acidic or oxidative conditions, though stability under physiological conditions is typically high.

Example Reaction:

Reagents/Conditions :

  • H₂SO₄, H₂O
    Product :

  • Linear alkanes via acid-catalyzed ring-opening (theoretical pathway).

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights distinct reactivity patterns:

CompoundKey ReactionReactivity Difference
LEI-401 SNAr with (S)-3-hydroxypyrrolidine10-fold higher potency vs. morpholine-substituted analogues
N-Cyclopropyl-6-piperazinylpyrimidin-4-amine Piperazine alkylationReduced steric hindrance vs. 4-methylpiperazine derivatives

Mechanistic Insights

  • Electronic Effects : Electron-donating groups (e.g., piperazine) activate the pyrimidine ring for SNAr.

  • Steric Factors : The cyclopropylmethyl group hinders reactions at the proximal amine site.

Scientific Research Applications

Scientific Research Applications of N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

This compound is a chemical compound that has attracted interest across chemistry, biology, and medicine due to its unique molecular structure. This structure features a cyclopropylmethyl group, a methylpiperazinyl group, and a pyrimidinyl group.

Chemical Applications

This compound serves as a building block in synthesizing complex molecules. Its pyrimidine derivative structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation: This involves adding oxygen or removing hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Biological Applications

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies have assessed its effects on glioma cells, demonstrating a significant reduction in cell viability through mechanisms independent of AMPK inhibition, suggesting multiple pathways are involved in its anticancer effects. Investigations into the compound's antimicrobial properties against resistant bacterial strains have shown promising results, indicating its potential as a lead for developing new antibiotics.

Medical Applications

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. The compound interacts with molecular targets such as enzymes, receptors, or other proteins involved in biological pathways. Its structure enables it to bind to these targets, modulating their activity and leading to various biological effects.

Comparative Studies

This compound can be compared to other pyrimidine derivatives like 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine and 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine. The specific combination of functional groups in this compound confers unique chemical and biological properties, making it valuable for research and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 96225-96-6)

  • Structure : Lacks the cyclopropylmethyl group at the 4-amine position.
  • Properties : Molecular weight 734.96 g/mol (reported in , though this value appears inconsistent with typical pyrimidine derivatives; likely a typographical error). Purity >99%, used in research applications .

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Structure : Butyl group at the 4-amine position; unsubstituted piperazine at the 6-position.
  • Applications : Versatile building block in pharmaceuticals and material science ().
  • Comparison : The butyl chain increases lipophilicity compared to the cyclopropylmethyl group, which may affect metabolic stability and target binding kinetics.

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

  • Structure: Allyl group at 4-amine; 4-aminopiperidine at the 6-position.
  • Applications : Explored in agrochemical and material science research ().

Heterocyclic Analogues

Quinazoline Derivatives (e.g., 7n and 7o in )

  • Structures: Feature quinazoline cores with substituted amines. Example: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n).
  • Properties : Higher molecular weights (~342 g/mol) and planar structures enhance π-π stacking but reduce solubility.

Imidazo[4,5-c]pyridine Derivatives ()

  • Example : 2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine.
  • Properties : Molecular weight 429.54 g/mol; sulfonyl groups enhance polarity.
  • Comparison : The fused imidazo-pyridine system increases rigidity and target selectivity but complicates synthesis.

Functional Group Variations

Substituent Effects on Piperazine/Piperidine

  • 4-Methylpiperazine (Target Compound) : Balances solubility and lipophilicity; methyl group reduces basicity compared to unsubstituted piperazine.
  • Piperidine () : Lower basicity and reduced hydrogen-bonding capacity compared to piperazine derivatives.
  • 4-Aminopiperidine (): Introduces a primary amine, enabling additional ionic interactions.

Amine Substituents

  • Cyclopropylmethyl (Target) : Enhances metabolic stability due to cyclopropane’s strain-resistant structure.
  • Allyl () : Offers reactivity for further functionalization (e.g., click chemistry).

Comparative Data Table

Compound Name Core Structure 4-Amine Substituent 6-Position Substituent Molecular Weight (g/mol) Key Applications Reference
N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine Pyrimidine Cyclopropylmethyl 4-Methylpiperazine ~320 (estimated) Drug discovery (inferred) N/A
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Pyrimidine H 4-Methylpiperazine 734.96 (reported) Research chemical
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine Butyl Piperazine ~280 (estimated) Pharmaceutical synthesis
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Pyrimidine Allyl 4-Aminopiperidine ~290 (estimated) Agrochemical R&D
7n (Quinazoline derivative) Quinazoline N-methyl-N-(p-tolyl) 6-Aminopyridin-3-yl 342.1 Kinase inhibition

Key Research Findings and Implications

  • Metabolic Stability : Cyclopropylmethyl-substituted compounds (e.g., the target) are hypothesized to resist oxidative metabolism better than butyl or allyl analogues .
  • Solubility vs. Permeability : The 4-methylpiperazine group improves aqueous solubility, whereas cyclopropylmethyl balances lipophilicity for membrane penetration .
  • Target Selectivity : Piperazine/piperidine variations influence interactions with ATP-binding pockets in kinases, as seen in related compounds ().

Biological Activity

N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a novel compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
IUPAC Name: this compound
InChI Key: JVIVXXMRLDPXDJ-UHFFFAOYSA-N

The compound features a unique structure characterized by a cyclopropylmethyl group, a methylpiperazinyl group, and a pyrimidinyl core. This configuration is believed to contribute to its biological activity by facilitating interactions with specific molecular targets.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors involved in critical cellular pathways. The compound's structure allows it to bind selectively to these targets, modulating their activity and influencing downstream signaling cascades.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation: It interacts with various receptors, potentially affecting neurotransmission and cellular signaling.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains highlights its potential as a therapeutic agent in treating infections.

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with related compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesBiological ActivityReference
Compound ASimilar piperazine moietyModerate anticancer activity
Compound BDifferent substituents on pyrimidineStrong antimicrobial effects
This compoundUnique cyclopropylmethyl groupHigh potency in anticancer and antimicrobial assays

Study on Anticancer Efficacy

In a recent study, this compound was evaluated for its effects on glioma cells. The results demonstrated that the compound significantly reduced cell viability through mechanisms independent of AMPK inhibition, indicating multiple pathways involved in its anticancer effects .

Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed promising results, suggesting that it could serve as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, demonstrates the use of intermediates like 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, which can be functionalized with a cyclopropylmethyl group. Optimization includes adjusting reaction time, temperature, and stoichiometry. highlights the use of telescoped (multistep) synthesis to improve yield and purity. Key steps involve coupling reagents (e.g., Suzuki or Buchwald-Hartwig for aryl-amine bonds) and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : ESI+ MS detects the molecular ion peak (e.g., m/z 452 [M+H]+ in for similar compounds).
  • ¹H NMR : Characteristic shifts for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and piperazine protons (δ ~2.3–3.5 ppm). and emphasize the importance of integrating peak areas to confirm substituent ratios.
  • X-ray crystallography (advanced): Resolves stereochemistry and hydrogen-bonding networks, as seen in for related pyrimidines .

Advanced Research Questions

Q. What biochemical mechanisms are associated with pyrimidine derivatives containing the 4-methylpiperazin-1-yl group, and how do they inform therapeutic potential?

  • Mechanistic Insights :

  • Cholinesterase Inhibition : identifies N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine as a selective acetylcholinesterase (AChE) inhibitor (IC₅₀ = 5.5 µM), reducing amyloid-beta fibril formation. This suggests neuroprotective applications for Alzheimer’s disease.
  • Antineoplastic Activity : notes that structurally similar compounds (e.g., Tozasertib) target kinases via piperazine-pyrimidine interactions, implicating potential in cancer therapy.
    • Experimental Design : Use enzyme inhibition assays (Ellman’s method for AChE) and cell-based viability tests (MTT assays) to validate activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodology :

  • Structural Validation : Confirm purity (>95% via HPLC) and stereochemistry (X-ray or NOESY NMR) to rule out batch variability ( ).
  • Assay Reproducibility : Standardize protocols (e.g., buffer pH, incubation time) across labs. highlights discrepancies in IC₅₀ values due to assay conditions.
  • Computational Modeling : Use molecular docking (AutoDock) to predict binding modes and explain activity differences among analogs .

Q. What strategies are recommended for modifying the 4-methylpiperazine moiety to enhance target selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the 4-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to alter steric effects. lists analogs with varied piperazine substitutions (e.g., 6-(4-ethylpiperazinyl)pyrimidin-4-amine, CAS 959696-43-6).
  • Pharmacokinetic Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility, as seen in for cyclopropylmethyl-pyrimidine carboxamides .

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